2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid
Description
Chemical Identity and Structure 2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic acid, also known as ethyl (2Z)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate (CAS 27143-07-3), is a hydrazone derivative with the molecular formula C₁₁H₁₃ClN₂O₃ and a molecular weight of 256.686 g/mol . Its structure features a central chloro-substituted acetic acid backbone linked to a 4-methoxyphenyl hydrazinylidene group. The Z-configuration of the hydrazone double bond is confirmed by X-ray crystallography, which reveals planar geometry and intramolecular hydrogen bonding between the hydrazine N–H and the carbonyl oxygen .
Physical and Chemical Properties The compound is a yellow crystalline solid with a purity of 99% and a melting point range of 116–118°C (depending on the ester form) . It is sparingly soluble in water but dissolves readily in organic solvents like ethanol, dichloromethane, and dimethylformamide (DMF) . The methoxy group at the para position of the aromatic ring enhances electron density, influencing reactivity and intermolecular interactions .
Applications
Primarily used as a pharmaceutical intermediate, it is critical in synthesizing anticoagulants like apixaban . Its hydrazinylidene moiety also makes it a precursor for bioactive molecules, including anti-inflammatory and antimicrobial agents .
Properties
Molecular Formula |
C9H9ClN2O3 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
(2E)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetic acid |
InChI |
InChI=1S/C9H9ClN2O3/c1-15-7-4-2-6(3-5-7)11-12-8(10)9(13)14/h2-5,11H,1H3,(H,13,14)/b12-8+ |
InChI Key |
AODYPUIVZPDRLY-XYOKQWHBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(\C(=O)O)/Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Diazotization of 4-Methoxyaniline
-
- 4-Methoxyaniline (p-anisidine)
- Concentrated hydrochloric acid
- Sodium nitrite (40% aqueous solution)
- Water
-
- Dissolve 4-methoxyaniline in water and cool the solution to 0–10 °C.
- Add concentrated hydrochloric acid to acidify the solution.
- Slowly add sodium nitrite solution at 0 to 5 °C over 45 minutes to 1 hour to form the diazonium salt.
- Stir the diazonium salt solution at low temperature for 1–1.5 hours.
- Optionally, sulfamic acid solution can be added slowly to quench excess nitrous acid and stabilize the diazonium salt.
Coupling with Ethyl 2-Chloroacetoacetate
-
- Ethyl 2-chloroacetoacetate
- Sodium acetate
- Organic solvents (dichloromethane, acetone, or ethanol depending on method)
- Water
-
- Prepare a mixture of sodium acetate in water, add ethyl 2-chloroacetoacetate and an organic solvent (e.g., dichloromethane or acetone).
- Cool the mixture to 0 °C.
- Slowly add the diazonium salt solution to this mixture at 0 to 10 °C.
- Stir for 1–2 hours at low temperature to complete the coupling reaction.
- Add additional solvent (e.g., acetone) and stir further at low temperature to precipitate the product.
- Allow the mixture to settle for several hours at low temperature.
- Filter the precipitated solid and wash with cold methanol.
- Dry the product under vacuum at room temperature.
Representative Experimental Data and Yields
| Step | Reagents and Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Diazotization of 4-methoxyaniline | 4-methoxyaniline (100 g), HCl, NaNO2 (40%), 0–10 °C | — | — | Formation of diazonium salt |
| Coupling with ethyl 2-chloroacetoacetate | Ethyl 2-chloroacetoacetate (133.6 g), NaOAc, DCM/H2O, 0–10 °C, 1–2 h | 97–98 | >96 (HPLC) | Yellow solid, mp 96–98 °C |
| Alternative solvent system (acetone/water) | Similar reagents, acetone as organic phase | 74–76 | Lower purity | Longer reaction time, more impurities |
| Methanol extraction and purification | Post-reaction methanol wash | — | >96 | Removes impurities, simplifies purification |
- Using dichloromethane-water biphasic systems with sodium acetate as base consistently yields high purity and high yield products (up to 98% yield) with minimal impurities.
- Solvent choice significantly affects reaction time, yield, and purity. Ethyl acetate and methanol systems tend to produce more impurities and lower yields.
- The reaction temperature is critical; maintaining below 10 °C prevents decomposition and side reactions.
- Post-reaction workup involves organic extraction, washing with saturated sodium bicarbonate and brine, drying over anhydrous sodium sulfate, and evaporation under reduced pressure.
- The product often requires no further purification before use in subsequent synthetic steps.
Comparative Analysis of Preparation Methods
| Parameter | Dichloromethane-Water System | Ethyl Acetate System | Methanol System |
|---|---|---|---|
| Reaction Type | Biphasic | Biphasic | Homogeneous |
| Reaction Time | 1–2 hours | >12 hours | 1–2 hours |
| Yield (%) | 97–98 | 74 | 76 |
| Product Purity (HPLC) | >96% | Lower purity | Lower purity |
| Impurities | Minimal | More impurities | High impurities |
| Post-treatment | Simple washing and drying | Complex extraction | Complex extraction |
| Scalability | High | Moderate | Moderate |
Summary of Research Findings
- The most efficient and reproducible synthesis of 2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid ethyl ester involves diazotization of 4-methoxyaniline followed by coupling with ethyl 2-chloroacetoacetate in a dichloromethane-water biphasic system with sodium acetate as base.
- Maintaining low temperature (0–10 °C) is crucial for controlling reaction kinetics and minimizing side reactions.
- The reaction yields a yellow solid product with high purity (>96%) and high yield (up to 98%), suitable for direct use in further synthetic transformations without additional purification.
- Alternative solvents such as ethyl acetate or methanol result in longer reaction times, lower yields, and more impurities, complicating purification.
- The process has been successfully scaled up to industrial quantities with consistent results.
Chemical Reactions Analysis
2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and hydrazine derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Comparison Points
Substituent Effects on Reactivity and Solubility
- Electron-Donating Groups (e.g., 4-OCH₃): The methoxy group increases electron density, enhancing hydrogen bonding and solubility in polar solvents. This is evident in the target compound’s use in pharmaceuticals .
- Electron-Withdrawing Groups (e.g., 4-Cl, 4-F): Chloro and fluoro substituents reduce electron density, increasing lipophilicity. The 4-fluoro derivative exists as an oily liquid, contrasting with the solid state of methoxy and methyl analogues .
Crystallographic Differences The target compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 4.6152 Å, b = 9.9444 Å, c = 26.3152 Å, and β = 90.692° . In contrast, the 4-methylphenyl analogue (1-chloro-1-[(4-methylphenyl)hydrazinylidene]propan-2-one) has a smaller unit cell volume (1207.66 ų vs. ~1300 ų for the target), attributed to reduced steric bulk from the methyl group .
Synthetic Routes The target compound is synthesized via condensation of 4-methoxyphenylhydrazine with ethyl chloroacetate under acidic conditions . Analogues like the 4-chlorophenyl variant are prepared by substituting 4-chlorophenylhydrazine, followed by esterification with methyl alcohol . Thiazolidinone derivatives (e.g., compound 77 in ) require additional cyclization steps with thiosemicarbazides, highlighting divergent pathways for bioactive analogues .
Biological Activity
- The methoxy group in the target compound is associated with enhanced bioavailability in drug intermediates, whereas chloro and bromo derivatives (e.g., compounds 79 and 80 in ) show higher anti-Toxoplasma gondii activity due to increased electrophilicity .
Safety Profiles The target compound’s safety data sheet (SDS) specifies precautions for skin/eye irritation and respiratory sensitization .
Research Findings and Data Tables
Thermal and Spectroscopic Data
Crystallographic Parameters
| Parameter | Target Compound | 4-Methylphenyl Analogue |
|---|---|---|
| Crystal system | Monoclinic | Monoclinic |
| Space group | P2₁/c | P2₁/c |
| Unit cell volume (ų) | 1207.66 | 1045.20 |
| Z (molecules/unit cell) | 4 | 4 |
Biological Activity
2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic acid, commonly referred to as ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, is a compound of significant interest in pharmaceutical and chemical research. Its unique structure, characterized by a chloro group and a hydrazone linkage, suggests potential biological activities that warrant thorough investigation.
- Molecular Formula : C11H13ClN2O3
- Molecular Weight : 256.69 g/mol
- Appearance : Pale yellow to dark yellow solid
- Melting Point : 94°C
- Boiling Point : 348.96°C at 760 mmHg
- Density : 1.23 g/cm³
The biological activity of 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic acid is largely attributed to its ability to interact with various biological targets. The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group, which may enhance its reactivity towards biological macromolecules such as proteins and nucleic acids .
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of hydrazone compounds often demonstrate cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group may enhance these effects by improving the compound's lipophilicity and ability to penetrate cellular membranes .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT-15 (Colon Carcinoma) | 1.61 ± 1.92 | |
| Compound B | A-431 (Skin Cancer) | <1.0 |
Antimicrobial Activity
The antimicrobial potential of hydrazone derivatives has been documented, with some studies indicating activity against both Gram-positive and Gram-negative bacteria. The electron-withdrawing nature of the chloro group may contribute to enhanced antibacterial properties by affecting the compound's interaction with bacterial cell membranes .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various hydrazone derivatives, including those similar to 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic acid, against colon cancer cell lines. The results demonstrated that modifications in the phenyl ring significantly influenced cytotoxicity, with some compounds achieving IC50 values below 1 µM .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of several hydrazone derivatives. The study found that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that structural features like halogen substitutions play a crucial role in enhancing antibacterial efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid, and what reaction conditions yield high purity?
- Methodology : The compound can be synthesized via condensation of 4-methoxyphenylhydrazine with a chloro-substituted acetic acid derivative. Key steps include:
- Hydrazone Formation : Reacting 4-methoxyphenylhydrazine with a chloroacetyl precursor under acidic or basic conditions, as seen in analogous hydrazinylidene ester syntheses .
- Purification : Use recrystallization or column chromatography to isolate the product, ensuring >95% purity (common in related hydrazone derivatives) .
- Critical Parameters : Control reaction pH (e.g., using sodium acetate buffer) to avoid side reactions like hydrolysis of the hydrazinylidene group .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Look for a singlet near δ 3.8 ppm (methoxy group) and downfield shifts for the hydrazinylidene NH proton (δ 10–12 ppm) .
- ¹³C NMR : A carbonyl signal at ~170 ppm (carboxylic acid) and aromatic carbons between 110–160 ppm .
- IR Spectroscopy : Stretching vibrations at ~3200 cm⁻¹ (N–H), ~1680 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C–O–CH₃) .
Advanced Research Questions
Q. What computational methods predict the reactivity of this compound in nucleophilic environments?
- Approach :
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model electron density around the hydrazinylidene group, identifying susceptible sites for nucleophilic attack .
- Reaction Pathway Simulations : Combine with experimental data (e.g., X-ray crystallography ) to validate transition states and intermediates.
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Strategies :
- Comparative Assays : Test the compound alongside structurally similar analogs (e.g., 3-(4-chloro-2-methoxyphenyl)phenylacetic acid or 2-(4-chlorophenyl)acetic acid derivatives ) under standardized conditions.
- Mechanistic Studies : Use fluorescence quenching or SPR (Surface Plasmon Resonance) to assess binding affinities to target proteins, addressing variability in prior studies .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Crystallization Issues : The hydrazinylidene group may lead to polymorphism or disordered crystal packing.
- Solutions :
- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to slow nucleation, as demonstrated for ethyl ester analogs .
- Temperature Gradients : Gradual cooling from 40°C to 4°C improves crystal quality .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
